![molecular formula C9H7N3O B143020 2-[1,2,4]Triazol-1-yl-benzaldehyde CAS No. 138479-53-5](/img/structure/B143020.png)

2-[1,2,4]Triazol-1-yl-benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

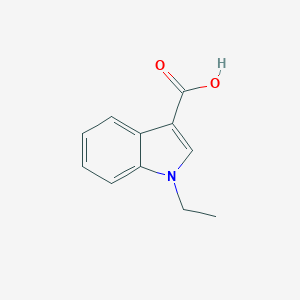

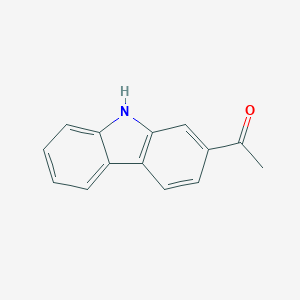

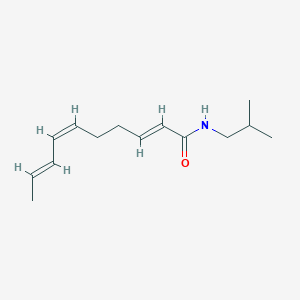

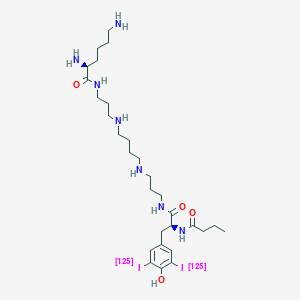

2-[1,2,4]Triazol-1-yl-benzaldehyde is a compound containing the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

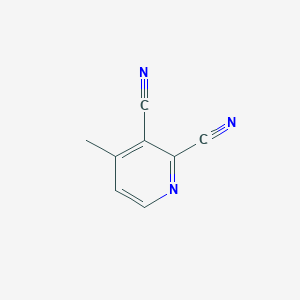

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

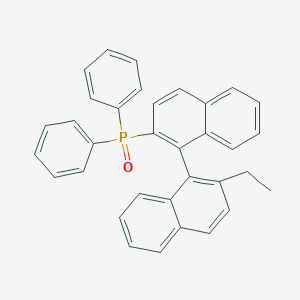

Molecular Structure Analysis

The molecular structure of 2-[1,2,4]Triazol-1-yl-benzaldehyde is represented by the formula C9H7N3O . The structure was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .

Chemical Reactions Analysis

1,2,4-Triazole derivatives have shown promise in treating various diseases . Most triazole derivatives have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[1,2,4]Triazol-1-yl-benzaldehyde include a melting point of 110 - 113°C .

Applications De Recherche Scientifique

Drug Discovery

Triazole derivatives are widely used in drug discovery due to their diverse pharmacological properties. They can function as α-glucosidase inhibitors, which are useful in treating diabetes by controlling blood sugar levels .

Organic Synthesis

In organic chemistry, triazoles serve as versatile building blocks for constructing complex molecules due to their reactivity and stability .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .

Supramolecular Chemistry

Triazoles can form host-guest complexes with various molecules, which is beneficial in the development of molecular recognition systems .

Bioconjugation

These compounds are used in bioconjugation techniques to attach biomolecules to one another or to solid supports, aiding in biochemical assays .

Chemical Biology

In chemical biology, triazoles are used to probe and modulate biological systems, providing insights into cellular processes .

Fluorescent Imaging

Triazole derivatives can act as fluorescent markers for imaging in biological research, helping scientists visualize cellular components .

Materials Science

They contribute to the development of new materials with potential applications in electronics and nanotechnology .

Mécanisme D'action

Target of Action

The primary target of 2-[1,2,4]Triazol-1-yl-benzaldehyde is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .

Biochemical Pathways

Given its interaction with the aromatase enzyme, it may influence theestrogen biosynthesis pathway . The downstream effects of this interaction could include alterations in hormone levels and related physiological processes.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in its structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that 2-[1,2,4]Triazol-1-yl-benzaldehyde may also have potential anticancer effects.

Safety and Hazards

The safety data sheet for 2-[1,2,4]Triazol-1-yl-benzaldehyde indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOWYKORVDKYFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393425 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817799 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[1,2,4]Triazol-1-yl-benzaldehyde | |

CAS RN |

138479-53-5 |

Source

|

| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.